

CAS number and IUPAC name for Laureth-2 acetate

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Compound of Interest

Compound Name: Laureth-2 acetate

Cat. No.: B15182806

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In-Depth Technical Guide: Laureth-2 Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laureth-2 acetate is the ester of Laureth-2 and acetic acid. It functions as an emollient and skin-conditioning agent in a variety of cosmetic and personal care products[1][2]. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, and representative experimental protocols for its synthesis and analysis.

Chemical Identification

- IUPAC Name: 2-(2-dodecoxyethoxy)ethyl acetate[3]
- CAS Number: 22606-46-8[3]
- Synonyms: Estalan 42, PEG-2 Lauryl Ether Acetate, Polyoxyethylene (2) Lauryl Ether Acetate[3][4]

Physicochemical Properties

Quantitative data for **Laureth-2 acetate** is primarily based on computed values. For comparative purposes, experimental data for the related compound Laureth-2 is also provided.

Property	Laureth-2 Acetate (Computed)	Laureth-2 (Experimental)
Molecular Formula	C18H36O4[3]	C16H34O3
Molecular Weight	316.5 g/mol [3]	approx. 280 g/mol [5]
Appearance	-	Clear to cloudy liquid[5]
Odor	-	Weak, characteristic[5]
Solubility in Water	-	Poorly soluble[5]
Density	-	approx. 0.905 g/mL at 20°C[5]
Solidification Point	-	approx. 0°C[5]
Hydrophilic-Lipophilic Balance (HLB)	-	6.2[5]

Experimental Protocols

Representative Synthesis of Laureth-2 Acetate via Fischer Esterification

This protocol describes a general method for the synthesis of **Laureth-2 acetate** from Laureth-2 and acetic acid using an acid catalyst.

Materials:

- Laureth-2 (1 equivalent)
- Glacial Acetic Acid (1.2 equivalents)
- Sulfuric Acid (catalytic amount, e.g., 2-3 drops)[6]
- Toluene
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate

- Organic solvents for purification (e.g., hexane, ethyl acetate)

Equipment:

- Round-bottom flask
- Dean-Stark apparatus
- Reflux condenser
- Heating mantle with magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Glassware for purification (e.g., chromatography column)

Procedure:

- To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add Laureth-2, glacial acetic acid, and a stir bar.
- Add a catalytic amount of concentrated sulfuric acid to the mixture[6].
- Add toluene to the flask to facilitate the azeotropic removal of water.
- Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as it is formed during the reaction.
- Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (Laureth-2) is consumed.
- Once the reaction is complete, cool the mixture to room temperature.
- Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.
- Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.

- Filter the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude **Laureth-2 acetate**.
- Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure **Laureth-2 acetate**.

Analytical Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of **Laureth-2 acetate** to confirm its identity and purity.

Instrumentation:

- Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)
- Capillary column suitable for the analysis of esters (e.g., a polar column)[[7](#)]
- Helium (carrier gas)

Sample Preparation:

- Dissolve a small amount of the synthesized **Laureth-2 acetate** in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

GC-MS Parameters (Representative):

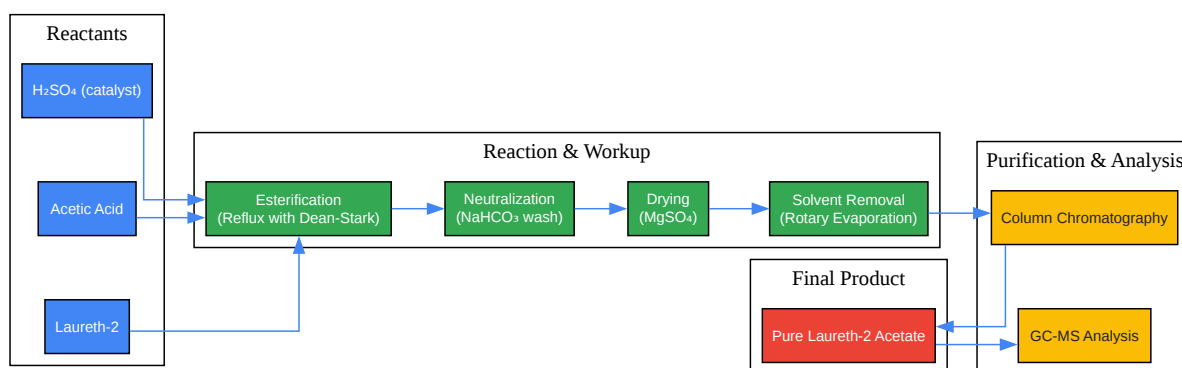
- Injector Temperature: 250°C
- Carrier Gas Flow Rate: 1 mL/min (Helium)
- Oven Temperature Program:
 - Initial temperature: 100°C, hold for 2 minutes
 - Ramp: 10°C/min to 300°C
 - Hold at 300°C for 10 minutes

- MS Transfer Line Temperature: 280°C
- Ion Source Temperature: 230°C
- Mass Range: m/z 40-550

Data Analysis:

- The retention time of the peak corresponding to **Laureth-2 acetate** can be used for identification.
- The mass spectrum of the peak should be compared with a reference spectrum or analyzed for characteristic fragment ions to confirm the structure of **Laureth-2 acetate**. The purity can be estimated from the relative peak area in the chromatogram.

Diagrams



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Caption: Synthesis and Purification Workflow for **Laureth-2 Acetate**.

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